4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the 4th position and a methoxy group at the 6th position on the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and interacting with various enzymes and receptors in the body . The exact molecular targets and pathways are still under investigation, but it is known to influence neuroinflammatory processes and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both an ethyl and a methoxy group on the tetrahydroisoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
InChI Key |
CPGZPGSCAMUXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=C1C=C(C=C2)OC.Cl |
Origin of Product |
United States |
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